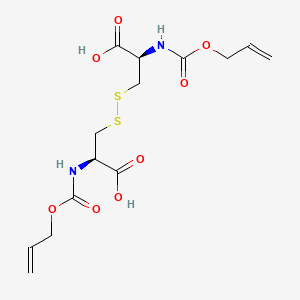
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH, also known as N-allyloxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine. This compound is primarily used in peptide synthesis as a protecting group for the thiol group of cysteine. Protecting groups are essential in synthetic chemistry to prevent unwanted reactions at specific functional groups during multi-step synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH can be synthesized through various methods. One common approach involves the protection of the cysteine thiol group using allyloxycarbonyl (Alloc) groups. The reaction typically involves the use of allyl chloroformate and a base such as triethylamine to form the Alloc-protected cysteine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Alloc group can be removed under mild conditions using palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophile like morpholine.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Deprotection: Palladium catalysts and nucleophiles (e.g., morpholine).
Amidation: Carbodiimides and carboxylic acid derivatives.
Major Products Formed
Deprotection: Free cysteine.
Amidation: Amide derivatives of cysteine.
Wissenschaftliche Forschungsanwendungen
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH has numerous applications in scientific research:
Peptide Synthesis: Used as a protecting group for cysteine in solid-phase peptide synthesis, facilitating the synthesis of complex peptides and proteins.
Protein Modification: Employed in the site-specific modification of proteins, enabling the study of protein function and interactions.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Applied in the conjugation of peptides to other biomolecules, such as antibodies, for targeted drug delivery and diagnostics.
Wirkmechanismus
The primary mechanism of action of Alloc-Cys(1)-OH.Alloc-Cys(1)-OH involves the protection and subsequent deprotection of the cysteine thiol group. The Alloc group prevents unwanted reactions at the thiol group during synthesis. Upon deprotection, the free thiol group can participate in various biochemical reactions, such as disulfide bond formation and nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH is unique compared to other cysteine derivatives due to its specific protecting group. Similar compounds include:
Boc-Cys(1)-OH: Uses a tert-butoxycarbonyl (Boc) protecting group.
Cbz-Cys(1)-OH: Uses a benzyloxycarbonyl (Cbz) protecting group.
This compound offers advantages in terms of mild deprotection conditions and compatibility with various synthetic methods, making it a valuable tool in peptide and protein chemistry .
Eigenschaften
Molekularformel |
C14H20N2O8S2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(2R)-3-[[(2R)-2-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]disulfanyl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H20N2O8S2/c1-3-5-23-13(21)15-9(11(17)18)7-25-26-8-10(12(19)20)16-14(22)24-6-4-2/h3-4,9-10H,1-2,5-8H2,(H,15,21)(H,16,22)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |
InChI-Schlüssel |
SWVORQKGWDILLE-UWVGGRQHSA-N |
Isomerische SMILES |
C=CCOC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OCC=C)C(=O)O |
Kanonische SMILES |
C=CCOC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



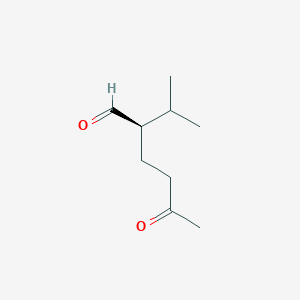

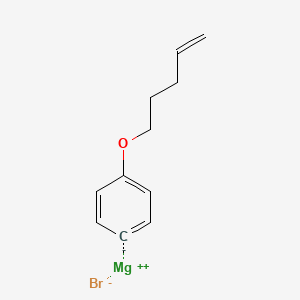
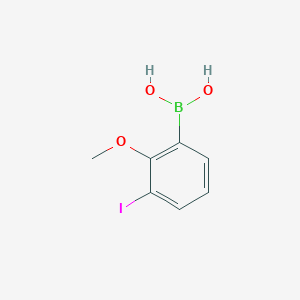


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)

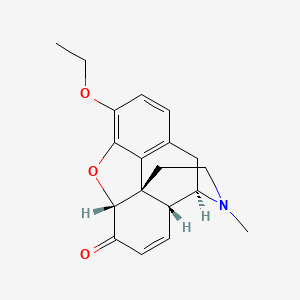
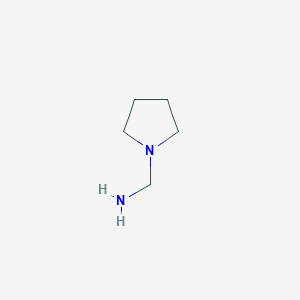
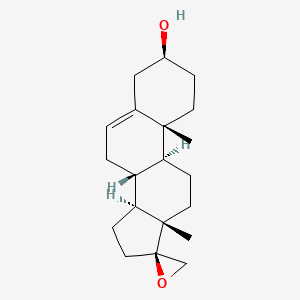
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
